molecular formula C22H21NO3 B4405455 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide

2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide

Cat. No.: B4405455
M. Wt: 347.4 g/mol
InChI Key: YRTXFHJZMDXASY-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide: is a compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a biphenyl group and a hydroxyethyl group attached to a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved through the reaction of 4-(2-hydroxyethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution to form 4-(2-hydroxyethyl)phenoxyacetic acid.

    Coupling with Biphenylamine: The phenoxyacetic acid derivative is then coupled with 2-aminobiphenyl using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenoxy ring.

Major Products

    Oxidation: Formation of 2-[4-(2-carboxyethyl)phenoxy]acetamide.

    Reduction: Formation of N-2-biphenylyl-2-[4-(2-aminoethyl)phenoxy]acetamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the biphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-2-biphenylyl-2-[4-(2-aminoethyl)phenoxy]acetamide: Similar structure but with an aminoethyl group instead of a hydroxyethyl group.

    N-2-biphenylyl-2-[4-(2-carboxyethyl)phenoxy]acetamide: Similar structure but with a carboxyethyl group instead of a hydroxyethyl group.

Uniqueness

2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide is unique due to the presence of the hydroxyethyl group, which imparts specific physicochemical properties and biological activities. This makes it distinct from its analogs and potentially useful in applications where these properties are advantageous.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-15-14-17-10-12-19(13-11-17)26-16-22(25)23-21-9-5-4-8-20(21)18-6-2-1-3-7-18/h1-13,24H,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTXFHJZMDXASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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